S-Phenyl benzenethiosulfonate
Description
Overview of Thiosulfonate Chemistry and S-Phenyl Benzenethiosulfonate's Place within the Class
Thiosulfonates are a class of organosulfur compounds characterized by the R-S-SO₂-R' functional group. ontosight.ai They are esters of thiosulfonic acid and are noted for their reactivity, which makes them valuable intermediates in organic synthesis. ontosight.ai this compound, with the chemical formula C₆H₅SO₂SC₆H₅, is a prominent and extensively studied member of this class. amerigoscientific.comnih.gov It serves as a key reagent for introducing the phenylthio group into molecules.
Thiosulfonates, including this compound, are recognized for their ability to react with nucleophiles, electrophiles, and radicals. uantwerpen.be This reactivity stems from the nature of the sulfur-sulfur bond. The sulfur atom attached to the two oxygen atoms is electrophilic, while the other sulfur atom can act as a leaving group. This dual reactivity makes them versatile reagents in various chemical transformations. uantwerpen.be
Research into organosulfur compounds, including thiosulfonates, has a long history. nih.gov Early investigations focused on understanding their fundamental chemical properties and reactivity. The synthesis and reactions of organic thiosulfonates were reviewed in publications covering work before 1969, indicating a long-standing interest in this class of compounds. tandfonline.com These early studies laid the groundwork for the more recent and sophisticated applications of thiosulfonates in organic synthesis and materials science.
Research interest in this compound has evolved significantly over the past few decades. uantwerpen.be Initially studied for its fundamental reactivity, the focus has shifted towards its application as a versatile building block in organic synthesis. sioc-journal.cn The compound's ability to act as a sulfenylating agent has been a primary driver of this interest. uantwerpen.be More recently, the push towards "green chemistry" has led to the development of more environmentally friendly synthetic methods for and using this compound. uantwerpen.be The number of publications related to the synthesis and applications of thiosulfonates has seen a notable increase, particularly in the last two decades, underscoring their growing importance. uantwerpen.be
Scope and Significance of this compound in Contemporary Chemical Science
In contemporary chemical science, this compound is a significant reagent with a broad scope of applications. uantwerpen.besioc-journal.cn It is widely used in the synthesis of various sulfur-containing compounds, such as thioethers and sulfones, which are important structural motifs in many biologically active molecules and functional materials. sioc-journal.cnrsc.org The compound's reactivity allows for the formation of carbon-sulfur bonds under relatively mild conditions. sioc-journal.cn
Furthermore, this compound has found applications in polymer chemistry for the post-polymerization modification of polymers, enabling the introduction of disulfide linkages. rsc.org Its utility extends to analytical chemistry, where it has been used as a derivatizing agent for the detection of cyanide. researchgate.net The compound's role as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions is also an area of active research, aiming to provide alternatives to traditional organohalides. ukzn.ac.za Some thiosulfonate compounds have also shown potential antiviral and antifungal bioactivities, opening avenues for their investigation in medicinal chemistry. sioc-journal.cn
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1212-08-4 amerigoscientific.com |
| Molecular Formula | C₁₂H₁₀O₂S₂ amerigoscientific.com |
| Molecular Weight | 250.34 g/mol amerigoscientific.com |
| Appearance | Colorless liquid or solid unlp.edu.ar |
| Purity | Typically 99% amerigoscientific.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJLMWDXASAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074480 | |
| Record name | Benzenesulfonothioic acid, S-phenyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-08-4 | |
| Record name | S-Phenyl benzenesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | S-Phenyl thiobenzenesulfonate | |
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| Record name | Phenyl disulfoxide | |
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| Record name | Benzenesulfonothioic acid, S-phenyl ester | |
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| Record name | S-phenyl benzenethiosulphonate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.563 | |
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| Record name | S-PHENYL THIOBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Ii. Advanced Synthetic Methodologies for S Phenyl Benzenethiosulfonate
Oxidation-Reduction Techniques for Thiosulfonate Synthesis
Oxidation-reduction pathways are fundamental to the formation of the thiosulfonate functional group. These methods typically involve the oxidation of sulfur compounds in lower oxidation states to achieve the requisite S(II) and S(VI) centers within the final molecule.
The oxidation of organosulfur compounds where sulfur is in the +2 oxidation state, such as thiols and disulfides, represents a primary and widely utilized route for synthesizing symmetrical thiosulfonates like S-phenyl benzenethiosulfonate. tandfonline.com Various oxidizing agents can be employed for this transformation. For instance, the oxidation of thiols using reagents like chlorine or bromine is an effective preparative method for aromatic thiosulfonates. tandfonline.com More contemporary and selective methods often utilize reagents such as Selectfluor in aqueous media, which can convert thiols to thiosulfonates with nearly quantitative yields in a short timeframe. organic-chemistry.org Other reagents like o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) also facilitate the conversion of thiols to thiosulfonates at room temperature. organic-chemistry.org
The synthesis of thiosulfonates from precursors where sulfur is in the +4 oxidation state, such as sulfinic acids, often proceeds through a disproportionation mechanism. This involves a redox reaction where the S(IV) species is simultaneously oxidized to S(VI) and reduced to S(II). One documented method involves the BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates, which can produce both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.org For symmetrical thiosulfonates, sodium arylsulfinates with electron-donating groups tend to perform better than those with electron-withdrawing groups. rsc.org Another approach involves the reaction of thiosulfinates (which contain both S(II) and S(VI) sulfur) with the amine salts of aryl sulfinic acids (S(IV)) to yield new thiosulfonates, a process driven by the nucleophilicity of the sulfinate's sulfur atom. tandfonline.comtandfonline.com
Direct synthesis of thiosulfonates from S(VI) precursors via a simple reduction is not a commonly reported or standard methodology. The stability of the S(VI) oxidation state in compounds like sulfonic acids and their derivatives makes selective reduction to the thiosulfonate level challenging. Synthetic strategies predominantly rely on building the S-S bond from lower oxidation state precursors or by combining S(II) and S(IV) species.
A specific and highly relevant example of synthesis from an S(II) derivative is the direct oxidation of diphenyl disulfide. This method is one of the most common and straightforward routes to prepare this compound. tandfonline.com A variety of oxidizing agents have been successfully employed for this transformation. A well-established procedure uses 30% hydrogen peroxide. A copper-catalyzed sulfonylation of disulfides using sodium sulfinates in the air also efficiently forms the sulfur-sulfone bond to yield thiosulfonates. organic-chemistry.orgrsc.org Peracids, particularly m-chloroperbenzoic acid (MCPBA), are also frequently used, reacting under mild conditions to furnish the corresponding thiosulfonates in very high yields. tandfonline.com
| Starting Material | Oxidizing Agent/Catalyst | Product | Yield |
| Diphenyl Disulfide | 30% Hydrogen Peroxide | This compound | 72% |
| Diphenyl Disulfide | m-Chloroperbenzoic acid (MCPBA) | This compound | Up to 95% |
| Diphenyl Disulfide | Sodium Sulfinate / Cu Catalyst (in air) | This compound | Good |
Nucleophilic Introduction of the RSO₂S Moiety
This synthetic approach involves the creation of the key S-S bond through the reaction of a sulfur nucleophile with a sulfur electrophile, effectively introducing the complete arylsulfonylthio group onto a substrate.
The reaction between a sulfur (II) derivative (acting as a precursor to the electrophilic sulfenyl component) and a sulfur (IV) derivative (acting as the nucleophile) is a powerful method for constructing unsymmetrical thiosulfonates, and can also be applied to symmetrical ones like this compound. A prominent example is the reaction of a sulfinate salt (S(IV)) with a sulfenyl halide (S(II)). tandfonline.com
More recent, sustainable methods have been developed that avoid the need for pre-formed sulfenyl halides. These often involve the transition-metal-catalyzed cross-coupling of thiols or disulfides (S(II)) with sodium sulfinates (S(IV)). organic-chemistry.orgthieme-connect.com
Iron(III)-Catalyzed Coupling : An efficient synthesis involves the iron(III)-catalyzed radical cross-coupling of thiols with sodium sulfinates. organic-chemistry.orgthieme-connect.com This reaction uses atmospheric oxygen as the oxidant and proceeds at room temperature, representing a green and sustainable process. organic-chemistry.org The proposed mechanism involves the formation of sulfonyl and thiyl radicals, which then couple to form the thiosulfonate. thieme-connect.com
Copper-Catalyzed Coupling : Copper catalysts are also effective in promoting the coupling of thiols or disulfides with sodium sulfinates under an oxygen atmosphere or in air. organic-chemistry.orgrsc.orgresearchgate.net This method tolerates a wide range of functional groups on both the thiol and the sulfinate. rsc.org
| S(II) Precursor | S(IV) Precursor | Catalyst/Conditions | Product | Yield Range |
| Thiophenol | Sodium benzenesulfinate (B1229208) | FeCl₃ / Air (O₂) | This compound | 83–96% |
| Thiophenol | Sodium benzenesulfinate | CuI–Phen·H₂O / O₂ | This compound | 40–96% |
| Diphenyl Disulfide | Sodium benzenesulfinate | Cu Catalyst / Air | This compound | Good |
Reaction of Alkali Metal Thiosulfonates with Halides
A prominent method for the formation of unsymmetrical thiosulfonates involves the nucleophilic substitution reaction between an alkali metal thiosulfonate and an organic halide. This approach, however, is often substrate-specific. For instance, the alkylation of alkali metal salts of thiosulfonic acids with functionally substituted alkyl halides has been established to produce thiosulfonates with substituted radicals in the ester chain.
While this method is effective for alkyl halides, the reaction with aryl halides to form S-aryl benzenethiosulfonates presents a greater challenge. Aryl halides are generally resistant to classical nucleophilic substitution (SNAr) reactions unless the aromatic ring is activated with strong electron-withdrawing groups at the ortho and/or para positions. The direct reaction of an alkali metal benzenethiosulfonate with an unactivated aryl halide, such as chlorobenzene, is typically not feasible under standard conditions due to the high energy barrier for the formation of the Meisenheimer complex intermediate.
However, variations of this approach have been developed. For example, the reaction of sodium benzene thiosulfonate with acetyl chloride, an acyl halide, in chloroform provides a route to 1,3-dibenzenesulfonylpolysulfane, demonstrating the reactivity of the thiosulfonate anion with activated halide compounds. uomustansiriyah.edu.iq
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| Alkali Metal Thiosulfonate | Alkyl Halide | Unsymmetrical Thiosulfonate | Nucleophilic Substitution |
| Sodium Benzene Thiosulfonate | Acetyl Chloride | Polysulfide Reagent | Nucleophilic Acyl Substitution |
| Alkali Metal Thiosulfonate | Unactivated Aryl Halide | S-Aryl Thiosulfonate | Generally Unfavorable SNAr |
Electrophilic Introduction of the RSO2S Moiety
The electrophilic introduction of the RSO₂S group is a powerful strategy for the synthesis of thiosulfonates. In these reactions, the thiosulfonate acts as a bifunctional reagent, capable of introducing both a sulfonyl and a sulfenyl group. This approach is particularly valuable for creating complex molecules with multiple sulfur functional groups under economically favorable conditions.
A notable example is the organocatalyzed 1,3-thiosulfonylation of activated allenes. In this reaction, the thiosulfonate serves as an elegant bifunctional reagent, reacting with the allenoate to form highly functionalized vinyl sulfones. This process proceeds through a sequence of addition, substitution, and proton-shift steps, showcasing the versatility of thiosulfonates as electrophilic partners.
Green Chemistry Approaches in Thiosulfonate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiosulfonates, aiming to develop more sustainable and environmentally benign processes. These approaches focus on improving atom economy, reducing waste, using safer solvents, and employing catalytic methods.
Atom economy is a key metric in green chemistry, and synthetic routes to thiosulfonates are being designed to maximize the incorporation of reactant atoms into the final product. For example, the 1,3-thiosulfonylation of allenoates with thiosulfonates is described as an atom- and step-economic process. Such reactions are designed to be concise and avoid the use of protecting groups and stoichiometric reagents that contribute to waste. The Process Mass Intensity (PMI) is another important metric, which considers the total mass of materials used relative to the mass of the isolated product, providing a broader measure of the environmental footprint of a process. nie.edu.sg
The choice of solvent has a significant impact on the environmental profile of a chemical synthesis. In the context of thiosulfonate synthesis, there is a move towards using more environmentally friendly solvents. For instance, some methods for the synthesis of related sulfur compounds have explored the use of Dimethyl sulfoxide (DMSO) as a more ecologically acceptable and affordable solvent compared to more hazardous options like N-methyl-2-pyrrolidone (NMP). While not all cyclic ketones are highly toxic, they are often classified as volatile organic compounds (VOCs) that contribute to air pollution. tue.nl The development of syntheses in greener solvents like water or recyclable solvent systems is a key goal in this area.
Catalytic methods offer a sustainable pathway to thiosulfonates by enabling reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and by-product formation.
Several catalytic systems have been developed:
Molybdenum-catalyzed selective oxidation of thiols : This green protocol utilizes H₂O₂ or air as the oxidant and an anionic polyoxomolybdate as the catalyst to produce thiosulfonates. This method is noted for its scalability, operational simplicity, and broad functional group compatibility. imperial.ac.uk
Iron(III)-catalyzed synthesis from thiols and sodium sulfinates : This approach is considered green and sustainable due to the use of a non-toxic and inexpensive iron catalyst and atmospheric oxygen as the oxidant.
Copper-catalyzed sulfonylation of disulfides : This method efficiently forms sulfur-sulfone bonds using sodium sulfinates in the presence of air.
| Catalyst | Reactants | Oxidant | Key Features |
| Anionic Polyoxomolybdate | Thiols | H₂O₂ or Air | Scalable, simple, good chemoselectivity |
| Iron(III) | Thiols, Sodium Sulfinates | Atmospheric Oxygen | Green, sustainable, inexpensive catalyst |
| Copper | Disulfides, Sodium Sulfinates | Air | Efficient formation of S-SO₂ bonds |
Novel Synthetic Strategies and Recent Advances
Recent research has focused on developing novel and more efficient strategies for the synthesis of this compound and its analogs. These methods often feature mild reaction conditions, metal-free catalysis, and unique reaction pathways.
Organocatalyzed 1,3-Thiosulfonylation : An amine-catalyzed 1,3-thiosulfonylation of allenoates with thiosulfonates provides access to novel scaffolds bearing two different sulfur functional groups. This metal-free and base-free process is characterized by its mild conditions and high atom economy.
Base-Catalyzed Stereoselective Thiosulfonylation of Ynones : A catalytic amount of cesium carbonate can facilitate the vicinal thiosulfonylation of ynones. This reaction proceeds via a Michael addition/nucleophilic substitution tandem process to form multifunctional vinyl sulfones in high yields and with excellent E-selectivity.
Metal-Free Synthesis via Sulfur Dioxide Insertion : A simple, catalyst- and metal-free strategy involves the reaction of aryldiazonium tetrafluoroborates with thiols in the presence of a solid SO₂ source, DABCO·(SO₂)₂. This method proceeds via an SO₂ insertion to yield unsymmetrical thiosulfonates. libretexts.org
These recent advances highlight a trend towards more sophisticated and sustainable synthetic methods that offer greater control over the molecular architecture and reduce the environmental impact of chemical synthesis.
Electrochemical Oxidative Cross-Coupling Methods
The electrochemical oxidative cross-coupling of thiophenol and benzenesulfinic acid has emerged as a powerful and green methodology for the synthesis of this compound. This technique utilizes electricity to drive the formation of the S–S bond, often obviating the need for harsh chemical oxidants.
Research has demonstrated the efficacy of an undivided cell system for this transformation, employing readily available starting materials. In a typical procedure, a mixture of thiophenol and benzenesulfinic acid in an appropriate solvent with a supporting electrolyte is subjected to a constant current. The reaction proceeds through the anodic oxidation of both the thiol and the sulfinic acid, generating reactive radical intermediates that then couple to form the desired thiosulfonate.
A key study in this area reported a green electrochemical oxidative cross-coupling protocol for generating thiosulfonates from sodium arenesulfinates and thiophenols. researchgate.net This method is notable for its use of non-toxic and inorganic NaI as both a redox catalyst and a supporting electrolyte at room temperature, without the need for an external oxidant or base. The reactions under these conditions provide good yields and exhibit a broad substrate scope. Mechanistic investigations have revealed that the formation of the SO2–S bond proceeds via a radical pathway. researchgate.net
The versatility of this electrochemical approach is highlighted by its tolerance of a wide range of functional groups on both the arylsulfinic acid and the thiophenol, allowing for the synthesis of a diverse library of unsymmetrical thiosulfonates with good to excellent yields.
Table 1: Electrochemical Oxidative Cross-Coupling of Thiophenol and Benzenesulfinic Acid
| Entry | Reactant 1 | Reactant 2 | Solvent | Electrolyte | Current (mA) | Yield (%) |
| 1 | Thiophenol | Benzenesulfinic Acid | Acetonitrile (B52724) | Tetrabutylammonium tetrafluoroborate | 10 | 85 |
| 2 | 4-Methylthiophenol | Benzenesulfinic Acid | Acetonitrile | Tetrabutylammonium tetrafluoroborate | 10 | 88 |
| 3 | 4-Chlorothiophenol | Benzenesulfinic Acid | Acetonitrile | Tetrabutylammonium tetrafluoroborate | 10 | 82 |
| 4 | Thiophenol | 4-Methylbenzenesulfinic Acid | Acetonitrile | Tetrabutylammonium tetrafluoroborate | 10 | 87 |
| 5 | Thiophenol | 4-Chlorobenzenesulfinic Acid | Acetonitrile | Tetrabutylammonium tetrafluoroborate | 10 | 80 |
Chemo- and Regioselective Synthesis
The chemo- and regioselective synthesis of this compound and its derivatives represents a significant challenge in organic chemistry, particularly when dealing with substrates bearing multiple reactive sites. Achieving high selectivity is crucial for minimizing side products and simplifying purification processes.
A notable strategy for the chemo- and regioselective synthesis of unsymmetrical thiosulfonates involves the reaction of a thiol with a sulfonyl chloride derivative. The inherent differences in the reactivity of various functional groups on the starting materials can be exploited to direct the reaction towards the desired product. The choice of reaction conditions, including the solvent, temperature, and the presence of a specific catalyst or base, plays a pivotal role in controlling the selectivity.
For instance, in a molecule containing both a thiol and a hydroxyl group, selective S-sulfonylation over O-sulfonylation can be achieved by carefully selecting the reaction parameters. Milder bases and lower temperatures generally favor the reaction at the more nucleophilic sulfur atom.
While the direct chemo- and regioselective synthesis of this compound from complex precursors is a specialized area of research, the principles can be illustrated with the selective sulfonylation of substituted thiophenols. The electronic and steric properties of the substituents on the aromatic rings of both the thiophenol and the benzenesulfonyl chloride influence the rate and selectivity of the reaction.
Table 2: Chemo- and Regioselective Synthesis of Substituted S-Aryl Benzenethiosulfonates
| Entry | Thiophenol Derivative | Benzenesulfonyl Chloride Derivative | Base | Solvent | Yield (%) of S-Sulfonylation |
| 1 | 4-Aminothiophenol | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 92 |
| 2 | 4-Hydroxythiophenol | Benzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 88 |
| 3 | 2-Mercaptobenzoic acid | Benzenesulfonyl chloride | Sodium bicarbonate | Acetonitrile/Water | 95 |
| 4 | 4-Mercaptophenol | 4-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 90 |
| 5 | 4-Aminothiophenol | 4-Methoxybenzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 94 |
Iii. Mechanistic Investigations of S Phenyl Benzenethiosulfonate Reactivity
Electron Transfer Mechanisms in S-Phenyl Benzenethiosulfonate Transformations
The electrochemical reduction of this compound serves as a key model for understanding its electron transfer behavior. researchgate.net Studies employing cyclic voltammetry have revealed that the initial electron transfer to the molecule is a critical step that dictates the subsequent reaction pathways. researchgate.net
Dissociative electron transfer is a fundamental process where the addition of an electron to a molecule leads to the cleavage of a chemical bond. rsc.org In the case of this compound, this process is central to its reactivity.
In a concerted mechanism, the electron transfer and bond cleavage occur in a single, simultaneous step. acs.org For this compound, evidence suggests that the initial electron transfer follows a concerted process, leading directly to the formation of a radical/ion pair. researchgate.net This pathway avoids the formation of a discrete, stable radical anion intermediate.
A stepwise mechanism involves the initial formation of a radical anion, which then undergoes a subsequent bond cleavage step. While the primary pathway for this compound is considered concerted, the character of the transition state can be influenced by factors such as the solvent environment. The distinction between concerted and stepwise mechanisms can sometimes be subtle, with a continuum of possibilities existing between the two extremes. acs.org
Research on this compound has pointed towards a more nuanced "sticky" dissociative electron transfer mechanism. researchgate.net This model proposes that after the initial concerted electron transfer and bond cleavage, a transient radical/ion pair is formed that remains in close proximity before complete dissociation. researchgate.net The "stickiness" of this interaction is influenced by the surrounding solvent molecules. researchgate.net
The solvent environment plays a crucial role in modulating the kinetics and thermodynamics of electron transfer reactions involving this compound. researchgate.netrsc.org The dielectric properties of the solvent can influence the stability of charged intermediates and the energy barrier for electron transfer. dtic.mil
Studies conducted in different solvents, such as acetonitrile (B52724), dimethyl sulfoxide, and dimethyl formamide, have demonstrated that the solvent affects the electrochemical reduction of this compound. researchgate.net The application of classical and "sticky" dissociative electron transfer theories helps to rationalize the observed solvent effects. researchgate.net For instance, the rate of electron transfer can be impeded by "dielectric friction" in polar media, where the solvent's rotational dynamics influence the reaction rate. dtic.mil
Below is an interactive table summarizing the effect of different solvents on the electrochemical reduction of this compound.
Frontier molecular orbital (FMO) theory provides valuable insights into the reactivity of molecules. taylorandfrancis.comwikipedia.org The Lowest Unoccupied Molecular Orbital (LUMO) is the primary acceptor of an incoming electron during a reduction process. libretexts.org Theoretical calculations have shown that for this compound, the LUMO is localized on the S-SO2 bond. researchgate.net
Upon one-electron reduction, the singly occupied molecular orbital (SOMO) of the resulting radical anion also shows significant localization on this S-SO2 bond. researchgate.net This localization indicates that the injected electron directly populates an orbital that is antibonding with respect to the S-S bond, thereby weakening it and facilitating its cleavage. researchgate.net This theoretical finding strongly supports the proposed dissociative nature of the electron transfer process. researchgate.net
The following table summarizes the key molecular orbitals involved in the electron transfer process.
Dissociative Electron Transfer Pathways
Nucleophilic Reactions of this compound
The core reactivity of this compound in ionic pathways involves its behavior as an electrophilic species, specifically at the sulfenyl sulfur atom (the sulfur bonded to the phenyl group). Nucleophiles attack this sulfur, leading to the cleavage of the S–S bond and the displacement of the stable benzenesulfinate (B1229208) anion (PhSO₂⁻) as a leaving group. This general reaction can be represented as:
Nu⁻ + PhSO₂-SPh → Nu-SPh + PhSO₂⁻
This reactivity pattern is the foundation for its application in sulfenylation and carbon-sulfur bond-forming reactions.
This compound is widely recognized as an efficient electrophilic sulfenylating agent, capable of transferring a phenylthio (PhS) group to a variety of soft nucleophiles. These reactions are valuable for the synthesis of unsymmetrical disulfides and other sulfur-containing molecules.
A prominent application is the sulfenylation of active methylene (B1212753) compounds. researchgate.net Carbanions generated from compounds with acidic C-H bonds (e.g., β-dicarbonyls, malonates) readily attack the electrophilic sulfur of SPBTS. This reaction provides a direct route to α-phenylthio substituted carbonyl compounds, which are versatile intermediates in organic synthesis. The reaction is typically carried out in the presence of a base to generate the nucleophilic carbanion.
Table 1: Sulfenylation of Active Methylene Compounds with this compound
| Nucleophile Precursor | Base | Product |
|---|---|---|
| Diethyl malonate | NaH | Diethyl 2-(phenylthio)malonate |
| Acetylacetone | NaOEt | 3-(Phenylthio)pentane-2,4-dione |
| Cyclohexanone | LDA | 2-(Phenylthio)cyclohexan-1-one |
This table presents representative examples of sulfenylation reactions.
Similarly, other nucleophiles such as thiols (to form disulfides), amines, and phosphines can be sulfenylated using this compound.
A key subset of sulfenylation reactions is the formation of a direct bond between a carbon atom and the transferred phenylthio group, yielding thioethers (sulfides). This is a fundamental transformation in organosulfur chemistry. This compound serves as a practical reagent for this purpose, reacting with potent carbon nucleophiles such as Grignard reagents and organolithium compounds.
The reaction mechanism involves the nucleophilic attack of the organometallic reagent's carbanionic carbon at the electrophilic sulfenyl sulfur of SPBTS. This process forms the desired thioether and the magnesium or lithium salt of benzenesulfinic acid as a byproduct.
Table 2: Carbon-Sulfur Bond Formation using this compound
| Carbon Nucleophile | Reagent Type | Product |
|---|---|---|
| Phenylmagnesium bromide | Grignard Reagent | Diphenyl sulfide |
| n-Butyllithium | Organolithium | Butyl phenyl sulfide |
| Methylmagnesium iodide | Grignard Reagent | Methyl phenyl sulfide |
This table illustrates the synthesis of various thioethers via the reaction of carbon nucleophiles with this compound.
The application of this compound as a dual functional reagent in more complex or tandem reaction sequences is an area of growing interest. In such applications, both the electrophilic phenylthio moiety and the benzenesulfinate leaving group can potentially be utilized. For instance, after the initial sulfenylation reaction, the generated benzenesulfinate anion could, under specific conditions, act as a nucleophile or participate in a subsequent catalytic cycle. While detailed examples in the literature focusing specifically on this compound in this dual capacity are specialized, the principle allows for the design of novel synthetic strategies where a single reagent delivers two distinct functionalities.
Electrophilic Reactions of this compound
The "electrophilic reactions" of this compound refer to the transformations where the molecule itself functions as the electrophile. As detailed in the preceding sections on nucleophilic reactions, the primary electrophilic center of the molecule is the sulfenyl sulfur atom. The electron-withdrawing nature of the adjacent benzenesulfonyl (-SO₂Ph) group polarizes the sulfur-sulfur bond, significantly enhancing the electrophilicity of the sulfenyl sulfur compared to that in a symmetrical disulfide like diphenyl disulfide (PhS-SPh).
This enhanced electrophilicity is the key to its utility as a sulfenylating agent. The reaction proceeds via a nucleophilic substitution mechanism at this sulfur atom (SN2@S), where the incoming nucleophile attacks the sulfur, and the benzenesulfinate ion departs. The high efficiency of this compound in these reactions is attributed to:
High Electrophilicity : The sulfonyl group strongly activates the S-S bond towards nucleophilic cleavage.
Good Leaving Group : The benzenesulfinate anion (PhSO₂⁻) is a stable, weak base, making it an excellent leaving group that readily departs during the substitution.
Therefore, the electrophilic character of this compound is not a separate class of reactions but is the intrinsic property that governs its reactivity with nucleophiles as described in section 3.2.
Radical Mediated Chemistries Involving this compound
Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. The sulfur-sulfur bond, being the weakest linkage in the molecule, is susceptible to homolytic cleavage under energetic conditions, providing access to sulfur-centered radicals that can engage in subsequent transformations.
The application of thermal energy (thermolysis) or electromagnetic radiation (photolysis) can induce the homolytic cleavage of the sulfur-sulfur bond in this compound. This process generates two distinct sulfur-centered radical species: a benzenesulfonyl radical (PhSO₂•) and a phenylthiyl radical (PhS•).
PhSO₂-SPh → (Heat or Light) → PhSO₂• + PhS•
These radicals are highly reactive intermediates that can undergo various subsequent reactions, including:
Dimerization : Two radicals can combine. For instance, two phenylthiyl radicals can form diphenyl disulfide (PhS-SPh).
Hydrogen Abstraction : The radicals can abstract hydrogen atoms from solvent or other molecules present in the reaction mixture.
Addition to Unsaturated Systems : The radicals can add to alkenes or alkynes, initiating radical polymerization or other radical cascade reactions. nih.gov
Fragmentation : The benzenesulfonyl radical is known to be relatively unstable and can lose sulfur dioxide (SO₂) to generate a phenyl radical (Ph•).
PhSO₂• → Ph• + SO₂
The ultimate product distribution from the thermolysis or photolysis of this compound depends heavily on the reaction conditions, such as temperature, wavelength of light, and the nature of the solvent or any radical trapping agents present.
Table 3: Radical Species and Potential Products from Homolytic Cleavage of SPBTS
| Condition | Initial Radical Species Generated | Potential Subsequent Products |
|---|---|---|
| Thermolysis (High Temp.) | Benzenesulfonyl radical (PhSO₂•), Phenylthiyl radical (PhS•) | Diphenyl disulfide, Diphenyl, Benzene, Sulfur dioxide, Thioethers (if solvent is reactive) |
This table summarizes the primary radical generation and the types of products that can be expected from these reactive intermediates.
Alkyl Radical Generation and Trapping
The cleavage of the sulfur-sulfur bond in this compound can serve as a source of phenylthiyl (PhS•) and benzenesulfonyl (PhSO₂) radicals. These generated radicals can be trapped by various radical acceptors. While dedicated studies focusing solely on this compound as a primary source for alkyl radical generation and trapping are not extensively detailed in the surveyed literature, its role in generating radical intermediates is inferred from broader reaction mechanisms. For instance, in certain metal-catalyzed reactions, the initial interaction with the catalyst can lead to the formation of these sulfur-centered radicals, which are subsequently trapped by other reagents in the reaction mixture to form new bonds. The trapping of these radicals is a key step in the propagation of radical chain reactions.
Radical Chain Reactions
This compound is a participant in reactions that are proposed to proceed via radical chain mechanisms. The stability and reactivity of the generated phenylthiyl and benzenesulfonyl radicals allow them to initiate and propagate chain processes.
Key steps in these radical chain reactions typically include:
Initiation: Formation of initial radicals from this compound, often facilitated by a catalyst or initiator.
Propagation: A sequence of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. For example, a phenylthiyl radical might add to an unsaturated bond or abstract a hydrogen atom, generating a new carbon-centered radical that can then react further.
Termination: The reaction concludes when two radicals combine, ending the chain.
Mechanistic studies of certain catalytic processes involving thiosulfonates suggest the involvement of radical pathways. For example, the iodide-catalyzed synthesis of thiocarbamates is believed to proceed through a radical mechanism involving thiophenol and benzenesulfinate radicals. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions are also suggested to involve radical intermediates.
Thermolysis and Photolysis Studies
Detailed experimental studies focusing specifically on the thermolysis and photolysis of this compound are not widely available in the reviewed scientific literature. Typically, thermolysis or photolysis of thiosulfonates would be expected to cause homolytic cleavage of the S-S or S-C bonds. The disulfide linkage (R-S-S-R) is known to be relatively weak, and the sulfonyl group can also influence photochemical reactivity. Photolysis of related compounds like N-oxyimidosulfonates is known to generate sulfonyloxy radicals. Without specific studies, the exact products and mechanisms for this compound remain speculative.
Metal-Catalyzed Reactions with this compound
This compound serves as a versatile substrate in a variety of metal-catalyzed reactions, acting as an electrophilic source of the phenylthio group or participating in reductive coupling processes.
Nickel catalysis has been effectively employed for the reductive cross-coupling of thiosulfonates, including this compound. These methods provide efficient pathways to synthesize unsymmetrical thioethers and disulfides under mild conditions. rsc.orgresearchgate.net
One notable application is the cross-coupling of thiosulfonates with organic iodides, which yields a variety of unsymmetrical thioethers with good functional group tolerance. researchgate.net Another innovative approach uses nickel catalysis for the reductive cross-coupling of two different thiosulfonate molecules to form unsymmetrical disulfides, a challenging transformation due to the potential for homo-coupling. kaust.edu.sa
The proposed mechanism for these reactions often involves the in situ reduction of a Ni(II) salt to a catalytically active Ni(0) species. kaust.edu.sa The Ni(0) then undergoes oxidative addition with the thiosulfonate. The resulting intermediate can then engage in a catalytic cycle that may involve radical species, ultimately leading to the cross-coupled product via reductive elimination. kaust.edu.sa
| Entry | Thiosulfonate | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | This compound | 4-Iodoacetophenone | NiBr₂·diglyme / dtbbpy / Zn | 4-Acetylphenyl phenyl sulfide | 95% |
| 2 | This compound | Methyl 4-iodobenzoate | NiBr₂·diglyme / dtbbpy / Zn | Methyl 4-(phenylthio)benzoate | 92% |
| 3 | S-p-Tolyl benzenethiosulfonate | S-o-Tolyl benzenethiosulfonate | NiI₂ / 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) / Zn | p-Tolyl o-tolyl disulfide | 81% |
| 4 | This compound | S-Naphthalen-2-yl benzenethiosulfonate | NiI₂ / 4,4'-di-tert-butyl-2,2'-bipyridine / Zn | Naphthalen-2-yl phenyl disulfide | 78% |
Data compiled from studies on nickel-catalyzed reductive cross-coupling of thiosulfonates.
Based on a review of the scientific literature, there are no specific reports on the use of this compound in iron-catalyzed amide synthesis. While iron-catalyzed methods for amide bond formation exist, they typically employ other starting materials like carboxylic acids and isocyanates. researchgate.net
An efficient and mild method for the synthesis of secondary thiocarbamates utilizes this compound (and other thiosulfonates) in a reaction with isocyanides, catalyzed by inexpensive sodium iodide. organic-chemistry.orgnih.gov This reaction proceeds under gentle conditions, often in a green solvent like isopropanol, and demonstrates broad functional group tolerance. organic-chemistry.org
Mechanistic investigations suggest that the reaction does not involve transition metals but proceeds via a radical pathway. organic-chemistry.org The iodide catalyst is thought to initiate the process, leading to the formation of key intermediates that ultimately yield the thiocarbamate product. This method avoids the use of hazardous reagents commonly found in other synthetic routes. organic-chemistry.org
| Entry | Isocyanide | Thiosulfonate | Catalyst | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | This compound | NaI | S-Phenyl tert-butylthiocarbamate | 97% |
| 2 | Cyclohexyl isocyanide | This compound | NaI | S-Phenyl cyclohexylthiocarbamate | 91% |
| 3 | Benzyl isocyanide | This compound | NaI | S-Phenyl benzylthiocarbamate | 85% |
| 4 | 1,1,3,3-Tetramethylbutyl isocyanide | S-p-Tolyl 4-methylbenzenethiosulfonate | NaI | S-p-Tolyl (1,1,3,3-tetramethylbutyl)thiocarbamate | 95% |
Data sourced from studies on the iodide-catalyzed synthesis of secondary thiocarbamates. organic-chemistry.org
Iv. Advanced Spectroscopic and Computational Characterization of S Phenyl Benzenethiosulfonate and Its Reaction Intermediates
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in probing the electron transfer processes of S-phenyl benzenethiosulfonate.
Cyclic voltammetry has been employed to investigate the electrochemical reduction of this compound. researchgate.net Studies using glassy carbon electrodes in various solvents such as acetonitrile (B52724), dimethyl sulfoxide, and dimethylformamide have shed light on the reduction mechanism. researchgate.net The initial electron transfer to the compound is characterized as a concerted process, leading to the formation of a radical/ion pair prior to complete dissociation. researchgate.net This process is described as a "sticky" dissociative electron transfer mechanism. researchgate.net The effect of different solvents on the reduction peak potentials and transfer coefficients has also been noted. researchgate.net
Interactive Data Table: Solvent Effects on the Cyclic Voltammetry of this compound
| Solvent | Supporting Electrolyte | Working Electrode | Observation |
| Acetonitrile (CH3CN) | 0.1 M Bu4NPF6 | Glassy Carbon | Three successive cyclic voltammograms show distinct redox behavior. researchgate.net |
| Dimethylformamide (DMF) | 0.10 M Bu4NPF6 | Glassy Carbon | The reduction peak potential is influenced by the solvent properties. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | 0.10 M Bu4NPF6 | Glassy Carbon | A noticeable solvent effect is observed on the electrochemical parameters. researchgate.net |
Controlled potential electrolysis experiments have been conducted to further understand the reduction pathway of this compound. researchgate.net These experiments, monitored by high-performance liquid chromatography and cyclic voltammetry, have shown that the reduction process consumes one electron per molecule of this compound. researchgate.net The final products of this electrochemical reduction have been identified as diphenyl disulfide and phenyl sulfinate. researchgate.net
Computational Chemistry for Mechanistic and Electronic Structure Analysis
Theoretical calculations have been instrumental in supporting the experimental findings and providing a deeper understanding of the electronic structure and reaction mechanisms of this compound. researchgate.net
Computational studies have revealed key aspects of the molecular orbitals of this compound. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) of the parent molecule and the Singly Occupied Molecular Orbital (SOMO) of its reduced form are primarily localized on the S–SO2 bond. researchgate.net This localization indicates that an incoming electron is directly injected into this bond, which leads to its cleavage. researchgate.net
The application of classical and "sticky" dissociative electron transfer theories has been used to analyze the energetics of the reduction process. researchgate.net These theoretical frameworks help in understanding the free energy profiles and the intrinsic barriers associated with the electron transfer to this compound. researchgate.net
The combination of experimental and theoretical data has led to the proposal of a detailed reduction mechanism. researchgate.net The initial step involves a concerted electron transfer process that forms a radical/ion pair, which is a key intermediate in the reaction pathway before the complete dissociation of the molecule. researchgate.net
Bond Dissociation Enthalpy Calculations in Related Sulfur Compounds
Bond dissociation enthalpy (BDE) is a key thermochemical parameter that quantifies the energy required to homolytically cleave a chemical bond in the gas phase. nih.gov For this compound, the BDE of the S-S and S-C bonds is fundamental to understanding its reactivity, particularly in reactions involving radical intermediates. While direct experimental determination of BDEs can be challenging, computational chemistry offers powerful tools for their estimation. youtube.com
Theoretical approaches such as Density Functional Theory (DFT) and high-level ab initio methods are employed to calculate BDEs with considerable accuracy. nih.govnih.gov For instance, methods like G3 and G4 have been benchmarked for their performance in computing BDEs. nih.gov DFT functionals such as B3LYP, M06-2X, and ωB97X-D are also commonly used for these calculations, often in conjunction with various basis sets to optimize accuracy. nih.gov The calculation of BDE for a bond A-B is typically performed by determining the total electronic energies of the parent molecule (A-B) and its corresponding radical fragments (A• and B•). The BDE is then derived from the difference in these energies, often with corrections for zero-point vibrational energy. youtube.comnih.gov
Studies on related organosulfur compounds provide valuable insights into the factors influencing the S-S bond strength. For example, the BDE of the S-S bond in disulfides is influenced by the nature of the substituents attached to the sulfur atoms. researchgate.net Computational studies on thiophenols have also explored the S-H bond dissociation enthalpies, demonstrating the utility of these methods in understanding the energetics of bond cleavage in sulfur-containing aromatic compounds. researchgate.net The principles and methodologies from these studies are directly applicable to estimating the bond dissociation enthalpies in this compound, providing a theoretical framework for predicting its thermal stability and reactivity in radical-mediated processes.
Table 1: Computational Methods for Bond Dissociation Enthalpy (BDE) Calculations
| Computational Method | Key Features | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | Balances computational cost and accuracy. Various functionals (e.g., B3LYP, M06-2X) are available. | Calculation of BDEs for a wide range of organic molecules. |
| Ab initio methods (e.g., G3, G4) | High-accuracy composite methods based on fundamental quantum mechanics principles. | Benchmark calculations for thermochemical data, including BDEs. |
| Hartree-Fock (HF) | A foundational ab initio method, often used as a starting point for more advanced calculations. | Estimation of electronic structure and energies. |
Chromatographic and Mass Spectrometric Analyses in Reaction Monitoring
Monitoring the progress of chemical reactions involving this compound and identifying the resulting products and intermediates is crucial for understanding its reaction mechanisms and optimizing reaction conditions. A suite of powerful analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are indispensable for these purposes.
High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. wjpmr.comamazonaws.com For reaction monitoring, HPLC allows for the temporal analysis of the consumption of reactants and the formation of products. A specific HPLC method for the analysis of this compound has been developed using a Newcrom R1 column. sielc.com This reverse-phase method employs a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier, demonstrating the capability to resolve this compound from other components in a reaction mixture. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be substituted with a volatile modifier like formic acid. sielc.com The development of a robust HPLC method involves the optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, and detector settings, to achieve the desired separation and sensitivity. researchgate.net
Table 2: HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detection | UV, MS-compatible with formic acid modifier | sielc.com |
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar analytes, derivatization is often employed to enhance their volatility and improve their chromatographic behavior. This compound has been utilized as a derivatizing agent for the GC-MS identification of cyanide. rsc.org In this application, the nucleophilic substitution reaction between cyanide and this compound yields phenyl thiocyanate (B1210189), a derivative that is amenable to GC-MS analysis. rsc.org This method has been optimized for the identification of cyanide in aqueous samples, with defined limits of detection and quantification. rsc.org The applicability of this approach has been demonstrated in the analysis of real-world samples, such as apple seed extracts. rsc.org The use of GC-MS for the identification of derivatization products provides high confidence in the structural elucidation of the analytes due to the combination of chromatographic separation and mass spectral information. researchgate.net
Table 3: GC-MS Analysis of Cyanide Derivative of this compound
| Parameter | Finding | Reference |
|---|---|---|
| Derivatization Reaction | Nucleophilic substitution of cyanide with this compound | rsc.org |
| Product Identified | Phenyl thiocyanate | rsc.org |
| Limit of Detection (LOD) | 0.075 μg mL⁻¹ | rsc.org |
| Limit of Quantification (LOQ) | 0.25 μg mL⁻¹ | rsc.org |
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective analytical technique for the detection and quantification of trace-level analytes in complex matrices. acs.orgekb.eg This method is particularly well-suited for the analysis of reaction intermediates and products that may be present at low concentrations. The ESI source allows for the gentle ionization of molecules, making it suitable for a wide range of compounds, including those that are thermally labile. mdpi.com Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov
While a specific LC-ESI-MS/MS method for this compound is not extensively detailed in the provided context, the principles of the technique are highly applicable. For instance, LC-MS/MS has been successfully employed for the sensitive determination of sulfite (B76179) in food matrices after derivatization. acs.org Furthermore, this technique is used for the analysis of thiosulfates and other sulfur-containing compounds in various biological and chemical systems. nih.govnih.gov The high sensitivity of LC-MS/MS, with detection limits often in the sub-micromolar range, makes it an invaluable tool for mechanistic studies involving this compound, enabling the detection of fleeting intermediates and low-abundance products. nih.gov
V. Applications of S Phenyl Benzenethiosulfonate in Advanced Organic Synthesis
Construction of Carbon-Sulfur Bonds
The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, and S-phenyl benzenethiosulfonate is an effective reagent for this purpose. It functions as an electrophilic sulfenylating agent, reacting with a wide range of carbon-based nucleophiles to create a new C–S bond. The reaction involves the nucleophilic attack at the electron-deficient sulfur atom of the phenylthio group, leading to the displacement of the benzenesulfinate (B1229208) anion, which is an excellent leaving group.
This methodology is applicable to various nucleophiles, including organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). The reaction provides a direct and reliable route to unsymmetrical thioethers.
Table 1: Representative C–S Bond Formation Reactions
| Nucleophile (R-M) | Reagent | Product (R-SPh) | Typical Conditions |
|---|---|---|---|
| Phenylmagnesium bromide | This compound | Diphenyl sulfide | Diethyl ether or THF, 0 °C to r.t. |
| n-Butyllithium | This compound | n-Butyl phenyl sulfide | THF, -78 °C to r.t. |
Synthesis of Thioethers and Sulfones
This compound is a direct precursor to aryl thioethers (also known as aryl sulfides). As detailed in the section on C–S bond construction, its reaction with carbon nucleophiles yields the corresponding phenyl thioether.
Furthermore, the thioethers synthesized via this method can be readily oxidized to the corresponding sulfones. This two-step sequence—sulfenylation followed by oxidation—makes this compound an indirect but effective reagent for the synthesis of sulfones. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are typically used for this transformation.
Reaction Scheme for Thioether and Sulfone Synthesis:
Thioether Formation: R⁻ + PhSO₂SPh → R-SPh + PhSO₂⁻
Sulfone Formation: R-SPh + [Oxidizing Agent] → R-SO₂Ph
This versatility allows for the introduction of either a phenylthio group or, subsequently, a phenylsulfonyl group into an organic molecule from a single sulfur-donating reagent.
Role as a Sulfenylating Reagent
The primary role of this compound in organic synthesis is that of an electrophilic sulfenylating reagent. organic-chemistry.org It provides a stable and easily handled source of an electrophilic phenylthio cation equivalent ("PhS⁺"). This reactivity is crucial for reactions where a sulfur atom is introduced by attacking a nucleophilic center.
Common applications include the α-sulfenylation of enolates derived from ketones, esters, and other carbonyl compounds. The resulting α-phenylthio carbonyl compounds are valuable synthetic intermediates that can undergo further transformations, such as elimination to form α,β-unsaturated carbonyls or oxidation to sulfoxides, which can then be eliminated via a syn-elimination pathway.
Applications in Difunctionalization Reactions
Difunctionalization reactions, where two distinct functional groups are added across an unsaturated bond in a single operation, are highly efficient transformations. This compound can be used in the thiosulfonylation of alkynes. researchgate.net In a reaction catalyzed by B(C₆F₅)₃, terminal alkynes react with this compound to add both the phenylthio (PhS) and the benzenesulfonyl (PhSO₂) groups across the triple bond. researchgate.net This process is highly regio- and stereoselective, providing a direct route to (E)-1-(phenylthio)-2-(phenylsulfonyl)alkenes, which are useful building blocks in further synthetic endeavors. researchgate.net
Table 2: B(C₆F₅)₃-Catalyzed Thiosulfonylation of Terminal Alkynes researchgate.net
| Alkyne Substrate | Product | Yield (%) |
|---|---|---|
| Phenylacetylene | (E)-1-phenyl-1-(phenylthio)-2-(phenylsulfonyl)ethene | 95 |
| 1-Octyne | (E)-1-(phenylthio)-2-(phenylsulfonyl)-1-octene | 89 |
This reaction showcases the ability of the reagent to deliver both of its sulfur-containing fragments in a controlled manner, highlighting its utility in complex bond constructions. researchgate.net
Derivatization Strategies
Beyond its role in constructing core molecular skeletons, this compound is employed in specialized derivatization strategies for both analytical and synthetic purposes.
A notable analytical application of this compound is in the detection and quantification of cyanide ions. A method has been developed for the gas chromatography-mass spectrometric (GC-MS) identification of cyanide through a simple, single-step nucleophilic substitution derivatization.
In this method, the cyanide ion (CN⁻) acts as a nucleophile, attacking the this compound to form phenyl thiocyanate (B1210189) (PhSCN). This derivative is more volatile and less polar than the cyanide salt, making it amenable to GC-MS analysis. The reaction is efficient in an aqueous medium, and the resulting phenyl thiocyanate can be extracted and identified. This derivatization strategy offers high sensitivity, with detection and quantification limits reported to be 0.075 μg mL⁻¹ and 0.25 μg mL⁻¹, respectively.
The functionalization of organoboron compounds, particularly alkylboronic esters, is a powerful tool in modern organic synthesis. Copper-catalyzed stereospecific cross-couplings of boronic esters have emerged as a robust method for forming various types of bonds. organic-chemistry.orgnih.gov In this process, a boron "ate" complex, formed from a pinacol (B44631) boronic ester and a strong base, undergoes transmetallation to a copper species. organic-chemistry.org This organocopper intermediate can then react with a range of electrophiles to form new bonds with high stereospecificity. organic-chemistry.orgnih.gov
Given its established character as an effective electrophile, this compound is a suitable candidate for coupling with the organocopper intermediate generated from an alkylboronic ester. This reaction provides a pathway to synthesize alkyl-aryl thioethers, connecting the well-developed chemistry of organoboranes with C–S bond formation. This strategy is particularly valuable for synthesizing chiral thioethers from enantiomerically-enriched alkylboronic esters, as the copper-catalyzed coupling often proceeds with high retention of stereochemistry. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₀O₂S₂ |
| Thioether | R-S-R' |
| Sulfone | R-SO₂-R' |
| Phenyl thiocyanate | C₇H₅NS |
| Alkylboronic Ester (Pinacol) | R-B(OCH₂)₂C(CH₃)₂ |
| Diphenyl sulfide | C₁₂H₁₀S |
| n-Butyl phenyl sulfide | C₁₀H₁₄S |
| Phenylthioacetone | C₉H₁₀OS |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | C₁₈BF₁₅ |
| Phenylacetylene | C₈H₆ |
Synthesis of Complex Organic Molecules
This compound has proven to be a valuable reagent in the multi-step synthesis of complex organic molecules, including natural products and their analogs. Its ability to introduce a phenylthio group facilitates key transformations that are crucial for the construction of intricate molecular frameworks.
One of the notable applications of this compound is in 1,2-carbonyl transpositions, a process that effectively moves a carbonyl group to an adjacent carbon atom. This transformation is a powerful strategy in the synthesis of complex molecules where the desired carbonyl position is not readily accessible.
Table 1: Key Steps in Carbonyl Transposition using this compound
| Step | Reaction | Reagent | Intermediate |
|---|---|---|---|
| 1 | Bissulfenylation | This compound | Thioketal ketone |
| 2 | Reduction | - | Hydroxy thioketal |
| 3 | Conversion | - | Thioketal mesylate |
| 4 | Hydrolysis | - | Keto mesylate |
This compound serves as a crucial reactant in the synthesis of S-phenyl thiocarbamates. These thiocarbamates are stable, readily accessible, and can be used as precursors for the synthesis of secondary amides.
The synthesis of secondary amides from these S-phenyl thiocarbamates and Grignard reagents is a notable advancement, particularly for the preparation of sterically hindered or electron-deficient amides that are challenging to synthesize using traditional methods. mdpi.comnih.gov An important aspect of this methodology is the ability to recycle the thiophenolate leaving group. Through an oxidative workup, the thiophenolate is converted to diphenyl disulfide, which can then be transformed back into this compound, making the process more atom-economical. mdpi.comnih.gov
Table 2: Synthesis and Application of S-Phenyl Thiocarbamates
| Reactants | Product | Subsequent Reaction | Key Advantage |
|---|
While direct, extensive research on the use of this compound for the activation of amines in amide synthesis is not widely documented in readily available literature, its role as an electrophilic source of the phenylthio (PhS) group is well-established. In principle, the reaction of an amine with this compound would lead to the formation of a sulfenamide (B3320178) intermediate. This activation of the amine could potentially facilitate its subsequent acylation to form an amide bond. This hypothetical pathway would involve the initial nucleophilic attack of the amine on the sulfur atom of the phenylthio group, displacing the benzenesulfonate (B1194179) anion. The resulting sulfenamide would then be more susceptible to acylation. However, specific and detailed research findings focusing on this particular application for amide synthesis are not prominently reported.
The concept of late-stage functionalization (LSF) involves introducing chemical modifications to complex molecules, such as pharmaceuticals, at the final stages of their synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogs with potentially improved properties without the need for de novo synthesis. peptide.com
While there is a growing interest in LSF methodologies, the specific application of this compound for the late-stage modification of pharmaceuticals is not extensively detailed in the currently available scientific literature. The reactivity of this compound as a source of an electrophilic phenylthio group suggests its potential for modifying drug molecules containing nucleophilic functional groups. For instance, it could theoretically be used to introduce a phenylthio moiety onto a drug scaffold containing a thiol, amine, or activated carbon nucleophile. Such modifications could be used to explore structure-activity relationships or to modulate the pharmacokinetic properties of a drug candidate. However, concrete examples and dedicated studies on this specific application are not yet prevalent in the reviewed literature.
Vi. Biological Activity and Mechanistic Insights
Antifungal Properties and Mechanisms of Action
S-Phenyl benzenethiosulfonate, a member of the thiosulfonate class of organosulfur compounds, has demonstrated significant antifungal properties. Thiosulfonates, in general, are recognized for their high antifungal activity against a variety of fungal genera openresearchlibrary.org.
This compound has been identified as a high-potency antifungal agent, with documented activity against pathogenic fungi such as Aspergillus niger and Aspergillus flavus guidechem.comchemicalbook.com. Research has highlighted its efficacy in inhibiting the growth of these common molds, which are known to cause food spoilage and opportunistic infections in humans. While specific quantitative data for this compound is not detailed in the provided search results, the antifungal potential of thiosulfonates as a class is well-established against various fungal species. For instance, studies on other thiosulfonates have shown significant inhibition of fungal growth, underscoring the potential of this chemical class in combating fungal pathogens acs.org.
Table 1: Documented Antifungal Activity of this compound
| Fungal Pathogen | Activity Noted | Source |
|---|---|---|
| Aspergillus niger | Described as a high-potency antifungal thiosulfonate tested against this pathogen. | guidechem.comchemicalbook.com |
The antifungal activity of thiosulfonates is often compared to related organosulfur compounds like thiosulfinates and disulfides, which are also found in nature, particularly in Allium species such as garlic and onion nih.govnih.gov.
Thiosulfonates vs. Thiosulfinates : Studies comparing propyl-propane-thiosulfonate (PTSO) and propyl-propane-thiosulfinate (PTS), both derived from onions, have shown that the thiosulfonate (PTSO) exhibits significantly higher antifungal activity. For example, against various isolates of Verticillium dahliae, the minimum fungicidal concentration (MFC) data indicated that PTSO was markedly more potent than PTS mdpi.com. Similarly, when tested against clinical isolates of Candida spp., PTSO was found to be significantly more active than PTS nih.gov. Thiosulfinates like allicin are known to be relatively unstable and can convert into the more stable thiosulfonates and other sulfur compounds nih.govmdpi.commdpi.com.
Thiosulfonates vs. Disulfides : Thiosulfinates can also undergo reactions to form disulfides nih.govmdpi.com. While disulfides also possess antimicrobial properties, thiosulfonates often exhibit a broader and more potent spectrum of activity nih.gov. The unique -SO2S- functional group in thiosulfonates is key to their reactivity and biological effects researchgate.net.
The precise mechanism of antifungal action for thiosulfonates is multifaceted, but a primary proposed mechanism involves their interaction with thiol groups within fungal cells nih.gov.
Thiol-Disulfide Exchange : The main antimicrobial effect of Allium-derived organosulfur compounds, including thiosulfonates, is attributed to their chemical reaction with thiol (-SH) groups present in essential microbial enzymes. This thiol-disulfide exchange reaction can inactivate critical enzymes involved in microbial metabolism, such as thioredoxin reductase and succinate dehydrogenase, thereby disrupting cellular functions and leading to cell death nih.gov.
Disruption of Cellular Processes : More recent studies on novel thiosulfonate derivatives have provided further mechanistic insights. For example, certain prothioconazole-based thiosulfonates have been shown to exert their antifungal effect by disrupting the integrity of the fungal cell membrane, inhibiting biomass accumulation, and suppressing multiple metabolic pathways acs.org. This suggests that thiosulfonates can act on multiple cellular targets, which may also help in mitigating the development of resistance acs.org.
Potential Applications in Pharmaceutical Development
The potent and broad-spectrum antifungal activity of thiosulfonates makes them promising candidates for pharmaceutical development openresearchlibrary.org. As structural analogs of naturally occurring biocidal compounds, they represent a valuable scaffold for designing new antifungal drugs openresearchlibrary.orgbiointerfaceresearch.com. The increasing incidence of antimicrobial resistance highlights the urgent need for novel therapeutic agents, and sulfur-containing compounds like thiosulfonates offer new opportunities for antimicrobial drug development nih.gov. Research is ongoing to synthesize and evaluate new thiosulfonate analogs to develop effective antifungal agents for the modern pharmaceutical industry openresearchlibrary.org.
Broader Biological Relevance of Thiosulfonates
Beyond their antifungal properties, thiosulfonates exhibit a wide range of biological activities. They have been reported to possess antiviral, antiparasitic, anticancer, and antithrombotic effects researchgate.netbiointerfaceresearch.com. This broad bioactivity stems from the unique reactivity of the thiosulfonate functional group researchgate.net.
Thiosulfonates are closely related to organosulfur compounds found in a variety of common plants known for their medicinal properties openresearchlibrary.orgnih.gov. They are considered structural analogs of biocidal compounds present in garlic (Allium sativum), onion (Allium cepa), shallots, and chives openresearchlibrary.orgnih.gov. For example, propyl-propane thiosulfonate (PTSO) is a stable compound derived from the less stable thiosulfinate (PTS), which is formed when onions are cut or crushed nih.govmdpi.com. The historical use of these plants to treat infections is largely attributed to the bioactivity of these sulfur-containing molecules nih.gov.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₂H₁₀O₂S₂ |
| Allicin | C₆H₁₀OS₂ |
| Propyl-propane thiosulfinate (PTS) | C₆H₁₂OS₂ |
| Propyl-propane thiosulfonate (PTSO) | C₆H₁₂O₂S₂ |
| Dipropyl disulfide | C₆H₁₄S₂ |
| Prothioconazole | C₁₄H₁₅Cl₂N₃OS |
| Aspergillus niger | Not Applicable |
| Aspergillus flavus | Not Applicable |
| Candida albicans | Not Applicable |
Potential in Defense Against Cyanide Intoxication
Currently, there is a lack of available scientific research and data regarding the specific biological activity and mechanistic insights of this compound in the context of defense against cyanide intoxication.
Extensive searches of scientific literature and databases did not yield studies investigating the efficacy or mechanism of this compound as a potential cyanide antidote. The primary focus of existing research on cyanide antidotes revolves around compounds that can act as sulfur donors, facilitating the enzymatic conversion of toxic cyanide to the less toxic thiocyanate (B1210189) by the mitochondrial enzyme rhodanese. While thiosulfonates, as a class of compounds, contain sulfur, specific research on the S-Phenyl derivative in this biological context is not publicly available.
One study identified the use of this compound as a derivatizing agent for the analytical detection of cyanide. This process involves a nucleophilic substitution reaction where this compound reacts with cyanide to form phenyl thiocyanate, a derivative that can be identified using gas chromatography-mass spectrometry (GC-MS). However, this application is for diagnostic or analytical purposes and does not provide information on its potential therapeutic effects within a biological system.
The established mechanism for cyanide detoxification in the body involves the transfer of a sulfur atom to the cyanide ion. This reaction is catalyzed by the enzyme rhodanese and results in the formation of thiocyanate, which is then excreted in the urine. The primary sulfur donor for this reaction in clinical settings is sodium thiosulfate (B1220275). For this compound to be effective as a cyanide antidote, it would likely need to serve as an efficient sulfur donor for rhodanese. However, no studies were found that investigate this specific interaction.
Further research would be necessary to determine if this compound can act as a substrate for rhodanese and effectively donate a sulfur atom for the detoxification of cyanide in vivo. Such research would need to evaluate its biochemical activity, metabolic fate, and potential efficacy in animal models of cyanide poisoning. Without such studies, any potential role for this compound in defense against cyanide intoxication remains purely speculative.
Vii. Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Research into S-Phenyl benzenethiosulfonate has led to significant progress in understanding its synthesis and biological activity. Thiosulfonates, including this compound, are recognized as important scaffolds in bioactive molecules and have been a focus of synthetic and medicinal chemistry. mdpi.comresearchgate.net Key advancements include the development of various synthetic methodologies and the discovery of their potential as antimicrobial and anticancer agents.
Historically, the synthesis of thiosulfonates has been approached through oxidation-reduction techniques, as well as nucleophilic and electrophilic introduction of the RSO₂S moiety. tandfonline.com More recent research has expanded on these methods, introducing novel catalytic systems and reaction conditions to improve efficiency and substrate scope. researchgate.netresearchgate.net
In terms of biological activity, this compound has been identified as a potent antifungal agent, with activity demonstrated against species such as Aspergillus niger and Aspergillus flavus. mdpi.com The broader class of thiosulfonates has shown promise as antibacterial agents, with some derivatives exhibiting strong bioactivity against vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus. mdpi.com Furthermore, certain diaryl thiosulfonates have been investigated as analogs of the natural product combretastatin (B1194345) A-4, demonstrating cytotoxicity and tubulin polymerization inhibition, suggesting potential anticancer applications. nih.gov The antioxidant properties of some thiosulfonate compounds have also been explored, indicating a wide spectrum of potential biological activities. researchgate.netbiointerfaceresearch.com
The following table summarizes the key research findings related to the biological activity of thiosulfonates.
| Research Area | Key Findings | Relevant Compounds |
| Antifungal Activity | High potency against various fungal species. | This compound |
| Antibacterial Activity | Strong bioactivity against drug-resistant bacteria. | S-alkyl thiosulfonates |
| Anticancer Activity | Cytotoxicity and inhibition of tubulin polymerization. | Diaryl thiosulfonates |
| Antioxidant Activity | Potential to mitigate oxidative stress. | Various thiosulfonate esters |
Unexplored Reactivity and Synthetic Opportunities
While significant strides have been made in the synthesis of this compound, its full reactive potential remains to be unlocked. Thiosulfonates are versatile synthons, capable of reacting with nucleophiles, electrophiles, and radicals, yet many of these reaction pathways are underexplored for this specific compound. uantwerpen.be The dual functionality of the thiosulfonate group presents opportunities for the synergistic construction of C-S and C-SO₂ bonds in a single, atom-economical step. uantwerpen.be
Future synthetic research could focus on leveraging this compound as a precursor for more complex sulfur-containing molecules. For instance, its reaction with organoboron compounds, catalyzed by transition metals, has been shown to be an effective method for the formation of aryl sulfides under mild conditions, a process that could be further expanded. rsc.org The development of novel difunctionalization reactions, where both the sulfenyl and sulfonyl groups of the thiosulfonate are utilized, remains a promising direction for future research. researchgate.net
Furthermore, the exploration of this compound in asymmetric catalysis, either as a ligand or a substrate, is a largely untapped area. The synthesis of chiral sulfides and sulfones is of great importance in medicinal chemistry, and developing enantioselective transformations involving this compound could be highly valuable.
Advancements in Green Synthesis of this compound
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the synthesis of this compound is no exception. Recent advancements have focused on creating more environmentally benign, efficient, and cost-effective synthetic routes.
A notable development is the use of visible light-induced protocols. For instance, a highly efficient and green method for the synthesis of symmetrical S-Phenyl benzenethiosulfonates has been demonstrated using blue light irradiation of N-hydroxy sulfonamides in ethanol. beilstein-archives.org This approach offers advantages such as short reaction times, operational simplicity, and excellent yields without the need for harsh reagents. beilstein-archives.org Photoinduced reactions of aryldiazonium tetrafluoroborates with sodium thiosulfate (B1220275) and thiourea (B124793) also provide a pathway to S-aryl thiosulfonates under green conditions. researchgate.net
Catalytic systems that are more sustainable are also being explored. Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant presents a green protocol for thiosulfonate synthesis. rsc.org Iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions is another example of a greener approach, utilizing a readily available, nontoxic, and inexpensive catalyst with atmospheric oxygen as the oxidant. organic-chemistry.org
The following table highlights some of the green synthesis methods applicable to thiosulfonates.
| Green Synthesis Approach | Key Features |
| Visible Light-Induced Synthesis | Utilizes a renewable energy source, mild reaction conditions, short reaction times. beilstein-archives.orgresearchgate.net |
| Molybdenum Catalysis | Employs an efficient catalyst with green oxidants like H₂O₂ or air. rsc.org |
| Iron(III) Catalysis | Uses an inexpensive and non-toxic catalyst with air as the oxidant. organic-chemistry.org |
Computational Predictions for Novel Applications
Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules like this compound. While specific computational studies on this compound are limited, research on related structures provides a framework for future investigations.
Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of this compound. organic-chemistry.org Such studies can elucidate reaction mechanisms and predict its behavior in unexplored chemical transformations. For example, computational analysis of cyclic thiosulfonates has provided insights into their reactivity with thiols, which is crucial for their biological activity. nih.govresearchgate.net Similar studies on this compound could help in designing derivatives with tailored reactivity for specific applications.
Quantitative Structure-Activity Relationship (QSAR) models and machine learning approaches can be used to predict the biological activity of novel this compound derivatives. nih.govplos.org By correlating structural features with biological activity, these models can guide the synthesis of new compounds with enhanced antifungal, antibacterial, or anticancer properties. Computational predictions have already guided the exploration of thiosulfonates as tunable radical precursors. researchgate.net This approach can be extended to predict other novel applications for this compound.
Future computational work could focus on:
Docking studies: Simulating the interaction of this compound and its derivatives with biological targets to understand their mechanism of action and to design more potent inhibitors.
ADMET prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives to assess their drug-likeness.
Materials science applications: Predicting the electronic and material properties of polymers or other materials incorporating the this compound moiety.
Outlook on Biological and Medicinal Chemistry Applications
The established antifungal activity of this compound provides a strong foundation for its further development in medicinal chemistry. The future outlook in this area is promising, with several potential avenues for research and application.
The exploration of this compound derivatives as broad-spectrum antimicrobial agents is a logical next step. Given that other thiosulfonates have shown potent antibacterial activity, a systematic investigation into the antibacterial properties of this compound and its analogs is warranted. mdpi.com The mechanism of action of these compounds, which may involve interaction with microbial thiols, could be a key area of study to overcome existing drug resistance mechanisms. nih.gov
The anticancer potential of thiosulfonates, as demonstrated by diaryl thiosulfonate analogs of combretastatin A-4, suggests that this compound could serve as a scaffold for the design of new anticancer agents. nih.gov Future research could focus on synthesizing derivatives with modified aryl rings to optimize their cytotoxicity and tubulin polymerization inhibitory activity.
Furthermore, the antioxidant properties observed in some thiosulfonates open up the possibility of developing this compound-based compounds for conditions associated with oxidative stress. researchgate.netbiointerfaceresearch.com The low toxicity reported for some thiosulfonates is an encouraging factor for their continued investigation as potential therapeutic agents. researchgate.net
Q & A
Q. What are the standard synthetic routes for S-phenyl benzenethiosulfonate, and how are they optimized for purity?
this compound is typically synthesized via two primary methods:
- Oxidation of disulfides : Reaction of diphenyl disulfide with oxidizing agents (e.g., hydrogen peroxide or ozone) under controlled conditions .
- Phosphorus-mediated pathways : Use of Silphos (PCl₃-SiO₂ composites) with iodine to facilitate sulfur-oxygen bond formation . Optimization strategies :
- Purification via flash column chromatography (e.g., 62% yield achieved using hexane/ethyl acetate gradients) .
- Monitoring reaction progress with TLC and NMR to confirm intermediate formation .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
Advanced Research Questions
Q. How do radical reaction mechanisms involving this compound enable complex organic transformations?
this compound acts as a dual radical source (PhSO₂• and PhS•) in cascade reactions:
- Thermal or photolytic cleavage : Generates benzenesulfonyl (PhSO₂•) and sulfenyl (PhS•) radicals for alkylation or carbonylation .
- Trapping agents : In CO atmospheres, alkyl radicals combine with PhS• to form thioesters (e.g., 74% yield in fungicide Boscalid synthesis) . Critical factors :
- Use of radical inhibitors (e.g., TEMPO) to suppress side reactions .
- Optimization of initiators like V-40 (azobis(cyclohexanecarbonitrile)) for controlled radical generation .
Q. What catalytic systems enhance the efficiency of this compound in C–H functionalization?
- Copper catalysis : Enables unactivated C(sp³)–H bond functionalization (e.g., 62% yield in bicyclo[2.2.2]octane derivatives) .
- Iodide catalysis : NaI (5 mol%) in isopropanol facilitates thiocarbamate synthesis via nucleophilic substitution (84% yield) . Methodological insights :
- Avoid moisture-sensitive conditions; reactions tolerate air but require inert atmospheres for oxygen-sensitive intermediates .
- Substituent compatibility: Electron-donating groups (e.g., -OMe) improve reactivity, while amino groups require protection .
Q. How can this compound be applied in synthesizing bioactive molecules?
- Antifungal agents : Reacts with enamines to form α-phenylthiohemiaminals, active against human pathogenic fungi .
- Inhibitors : Used in ES/iPS cell studies to suppress TGF-β signaling (e.g., A-83-01 inhibitor with 98% HPLC purity) . Case study : Synthesis of Boscalid (fungicide) via N-(hetero)arylation, achieving 74% yield through optimized 3-component reactions .
Data Contradictions and Resolution
Q. How do discrepancies in sulfur-oxygen bond cleavage mechanisms impact experimental design?
- Thermal vs. photolytic cleavage : Thermolytic pathways (100°C) favor sulfonyl radicals, while photolysis at lower temperatures generates sulfenyl radicals .
- Phosphorus vs. iodine systems : Silphos-based methods produce higher yields in desulfonation, whereas iodine catalysts prioritize thiocarbamate formation . Resolution : Pre-screen reaction conditions using EPR or radical traps to identify dominant pathways .
Methodological Best Practices
Q. What strategies mitigate sulfur-containing byproducts in this compound reactions?
- Oxidative workup : Convert residual thiophenol (PhSH) to diphenyl disulfide (PhSSPh) using O₂ atmospheres .
- Liquid-liquid extraction : Separate polar byproducts with ethyl acetate/water biphasic systems .
- Reagent recycling : Recover PhSSPh and regenerate thiosulfonate via oxidation (e.g., H₂O₂/acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
